Bosutinib Bosutinib Bosutinib is an aminoquinoline that is 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline bearing additional cyano and methoxy substituents at positions 3 and 6 respectively. It has a role as an antineoplastic agent and a tyrosine kinase inhibitor. It is a nitrile, a N-methylpiperazine, an aromatic ether, a tertiary amino compound, an aminoquinoline and a dichlorobenzene.
Bosutinib is a 7-alkoxy-3-quinolinecarbonitrile that functions as a potent, dual SRC and ABL tyrosine kinase inhibitor indicated for chronic myelogenous leukemia (CML), specifically Philadelphia chromosome-positive (Ph+) CML. Philadelphia chromosome is a hallmark of CML due to the reciprocal translocation t(9;22)(q34;q11), resulting in a BCR-ABL fusion protein. The first BCR-ABL inhibitor, [imatinib], was introduced over a decade ago as a breakthrough in CML management; however, emerging resistance to [imatinib] poses challenges in achieving remission. Second-generation BCR-ABL inhibitors like bosutinib inhibit most resistance-conferring BCR-ABL mutations except V299L and T315, thus providing more therapeutic options for patients. Bosutinib was first approved by the FDA in 2012 for the treatment of adult chronic, accelerated, or blast-phase Ph+ CML with resistance or intolerance to prior therapy. On September 26, 2023, bosutinib was also approved by the FDA for the treatment of pediatric CML that is newly diagnosed or resistant/intolerant to prior therapy. This approval was based on favorable results obtained from the open-label, randomized, multicenter trial BFORE that showed a significant improvement in major molecular response, defined as a ≤0.1% BCR ABL ratio on an international scale, with bosutinib treatment.
Bosutinib is a Kinase Inhibitor. The mechanism of action of bosutinib is as a Bcr-Abl Tyrosine Kinase Inhibitor.
Bosutinib is a dual kinase inhibitor of both the BCR-ABL and Src tyrosine kinases and is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia. Bosutinib therapy is associated with transient elevations in serum aminotransferase and bilirubin levels and rare instances of clinically apparent acute liver injury.
Bosutinib is a synthetic quinolone derivative and dual kinase inhibitor that targets both Abl and Src kinases with potential antineoplastic activity. Unlike imatinib, bosutinib inhibits the autophosphorylation of both Abl and Src kinases, resulting in inhibition of cell growth and apoptosis. Because of the dual mechanism of action, this agent may have activity in resistant CML disease, other myeloid malignancies and solid tumors. Abl kinase is upregulated in the presence of the abnormal Bcr-abl fusion protein which is commonly associated with chronic myeloid leukemia (CML). Overexpression of specific Src kinases is also associated with the imatinib-resistant CML phenotype.
See also: Bosutinib Monohydrate (active moiety of).
Brand Name: Vulcanchem
CAS No.: 380843-75-4
VCID: VC0547872
InChI: InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31)
SMILES: CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC
Molecular Formula: C26H29Cl2N5O3
Molecular Weight: 530.4 g/mol

Bosutinib

CAS No.: 380843-75-4

Cat. No.: VC0547872

Molecular Formula: C26H29Cl2N5O3

Molecular Weight: 530.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bosutinib - 380843-75-4

CAS No. 380843-75-4
Molecular Formula C26H29Cl2N5O3
Molecular Weight 530.4 g/mol
IUPAC Name 4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile
Standard InChI InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31)
Standard InChI Key UBPYILGKFZZVDX-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC
Canonical SMILES CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC
Appearance Pale yellow solid powder

Mechanism of Action and Preclinical Profile

Synergistic Pathways

Co-inhibition of Src kinases enhances antileukemic effects by blocking alternative survival signals. In Ba/F3 cells, bosutinib reduced Lyn phosphorylation by 90% at 100 nM, disrupting pro-survival pathways independent of BCR-ABL .

Pharmacokinetics and Dosage Optimization

Absorption and Metabolism

Bosutinib exhibits dose-proportional pharmacokinetics (PK) between 200-800 mg, with a median Tₘₐₓ of 6 hours and absolute bioavailability of 34% under fed conditions . High-fat meals increase exposure 1.7-fold, necessitating administration with food . CYP3A4 mediates primary metabolism, generating inactive metabolites excreted in feces (91.3%) .

Table 1: Steady-State Pharmacokinetic Parameters

Dose (mg)Cₘₐₓ (ng/mL)AUC (ng·h/mL)T₁/₂ (h)
400 QD127 (31%)2370 (34%)22.5
500 QD171 (38%)3150 (38%)24.1

Exposure-Response Relationships

Population PK modeling identified a 3.5-fold interpatient variability in exposure. Patients with average concentrations (Cₐᵥg) > 75 ng/mL achieved higher MMR rates (78% vs. 54%) . Dose reduction to 400 mg QD improved tolerability without compromising efficacy, maintaining Cₐᵥg above the 50 ng/mL threshold for BCR-ABL inhibition .

Clinical Efficacy in Chronic Myeloid Leukemia

First-Line Therapy: BFORE Trial Outcomes

The phase 3 BFORE trial randomized 536 patients to bosutinib 400 mg QD or imatinib 400 mg QD. At five years, bosutinib demonstrated:

Table 2: Cumulative Response Rates at 5 Years

EndpointBosutinib (%)Imatinib (%)Odds Ratio (95% CI)
MMR (BCR-ABL ≤0.1%)73.964.61.57 (1.08–2.28)
MR⁴ (≤0.01%)58.248.11.50 (1.07–2.12)
MR⁴.⁵ (≤0.0032%)47.436.61.57 (1.11–2.22)

Superiority was consistent across Sokal risk groups, with high-risk patients benefiting most (MMR: 70% vs. 52%) .

Later-Line Therapy

In the phase 1/2 study (NCT00261846), bosutinib 500 mg QD achieved MMR in 32% of third-line CP-CML patients, with median duration of response >30 months .

EventAll Grades (%)Grade 3/4 (%)Management Strategy
Diarrhea868Loperamide; dose interruption (6%)
Nausea461Anti-emetics; dietary modification
ALT Elevation177Dose interruption (74% resolution)
Thrombocytopenia4124Dose reduction (32%); transfusions

Comparative Analysis with Other TKIs

Efficacy Benchmarks

Bosutinib’s MMR rate (73.9%) exceeds imatinib (64.6%) and approaches dasatinib (77%) but remains below ponatinib (85%) in first-line settings .

Toxicity Differentiation

Unlike nilotinib (vascular events) and dasatinib (pleural effusions), bosutinib’s primary toxicity is transient GI events, permitting long-term adherence .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :